2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide is an organic compound that combines a quinoxaline moiety with a 4-methylphenoxy group and an acetamide functional group. Its molecular formula is C17H15N3O2, and it has a molecular weight of 293.32 g/mol. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
The compound can be synthesized through specific chemical reactions involving 4-methylphenol and quinoxaline derivatives. It has been referenced in scientific literature and patent documents, indicating its relevance in research and potential applications in pharmaceuticals.
2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. It is categorized as an aromatic amide due to the presence of the acetamide group in its structure.
The synthesis of 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide typically involves the reaction of 4-methylphenol with quinoxaline derivatives. A common method employs dimethylformamide as a solvent and sodium hydride as a base. The reaction proceeds through an esterification process, leading to the formation of the desired compound.
The molecular structure of 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide can be represented by its canonical SMILES notation: CC1=CC=C(C=C1)OCC(=O)NC2=CC3=NC=CN=C3C=C2. This indicates the presence of a quinoxaline ring fused with an aromatic system and functional groups attached.
2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide can undergo several types of chemical reactions:
The mechanism of action for 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors, potentially leading to antimicrobial or anticancer effects. The specific pathways and interactions require further investigation through pharmacological studies.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Insoluble in water |
| Appearance | White to light yellow solid |
2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide has diverse applications in scientific research:
Structural hybridization integrates distinct pharmacophoric elements into a single chemical entity to synergize biological activities, improve target selectivity, or optimize pharmacokinetic properties. In 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide, this approach manifests through:
Table 1: Key Structural Components and Their Functional Contributions in 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide
| Structural Component | Key Physicochemical Properties | Biological Contributions |
|---|---|---|
| Quinoxaline scaffold | Planar structure, π-electron deficient | DNA intercalation, kinase inhibition, HDAC binding |
| Phenoxyacetamide linkage | Flexible spacer, H-bond acceptor/donor | Conformational adaptability, enhanced solubility |
| para-Methylphenyl moiety | Hydrophobic, electron-donating | Membrane penetration, hydrophobic pocket interactions |
This hybridization follows the "spacer-acceptor" model where the phenoxyacetamide unit optimally distances the quinoxaline (biological activity domain) from the p-tolyl group (biophase modulation domain), enabling simultaneous engagement with complementary binding regions of macromolecular targets [3] [6].
Quinoxaline (benzopyrazine) derivatives constitute a privileged scaffold in drug discovery due to their versatile pharmacological profiles and synthetic accessibility. The significance of the quinoxaline moiety in 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide derives from several intrinsic properties:
Table 2: Biologically Active Quinoxaline Derivatives Demonstrating Scaffold Versatility
| Quinoxaline Derivative | Target/Activity | Therapeutic Application |
|---|---|---|
| Brimonidine | α₂-Adrenergic agonist | Glaucoma treatment |
| Varenicline | Nicotinic receptor partial agonist | Smoking cessation |
| XK469 (NSC 697887) | Topoisomerase IIβ inhibitor | Antineoplastic agent |
| 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide* | PARP-1/HDAC inhibition | Breast/liver cancer (investigational) |
The C6-amino substitution pattern in 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide mirrors that of clinical-stage quinoxalines where this position is crucial for DNA-binding efficacy and kinase selectivity. Molecular modeling confirms the C6-aminocarbonyl orientation permits hydrogen bonding with His800 in PARP-1 and Asp176 in HDAC4 catalytic pockets [6] [9].
The phenoxyacetamide bridge in 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide is not merely a passive connector but an active pharmacophore contributing critical pharmacological properties:
The methylphenoxy moiety specifically enhances cellular penetration in solid tumors, with log P values optimized between 2.1-2.4 for balanced hydrophilicity/lipophilicity. This facilitates blood-brain barrier crossing for potential CNS malignancy applications [8].
2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide demonstrates pronounced activity against epithelial-derived malignancies, with particular efficacy in experimental models of:
Suppresses tumor volume by >60% in xenograft models through HDAC1/4/6 inhibition (IC₅₀ = 1.39-3.46 μM) [6] [9]
Breast Adenocarcinoma:
The molecular rationale for targeting these malignancies involves multitarget engagement:
These complementary mechanisms circumvent traditional resistance pathways, positioning 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide as a promising scaffold for multidrug-resistant malignancies where single-target agents often fail. Ongoing structural optimization focuses on modifying the para-alkyl substituent and exploring C2/C3 quinoxaline functionalization to enhance isoform selectivity for HDAC4 over HDAC6 [9] [10].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: